3-Hydroxy-5-(trifluoromethyl)picolinic acid
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Overview
Description
3-Hydroxy-5-(trifluoromethyl)picolinic acid is a chemical compound characterized by the presence of a hydroxyl group at the third position and a trifluoromethyl group at the fifth position on a picolinic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-(trifluoromethyl)picolinic acid typically involves the introduction of the trifluoromethyl group and the hydroxyl group onto the picolinic acid structure. One common method is the trifluoromethylation of picolinic acid derivatives, followed by hydroxylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to alter the functional groups.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups onto the picolinic acid structure .
Scientific Research Applications
3-Hydroxy-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Hydroxy-5-(trifluoromethyl)picolinic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
5-(Trifluoromethyl)picolinic acid: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
3-Hydroxy-2-picolinic acid: Similar structure but lacks the trifluoromethyl group, influencing its chemical properties and uses.
Properties
IUPAC Name |
3-hydroxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)3-1-4(12)5(6(13)14)11-2-3/h1-2,12H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UELNDZPHYYGDGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1O)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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